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Compound of Interest

Compound Name: Reboxetine mesylate

Cat. No.: B7821350

This guide provides a detailed, objective comparison of reboxetine mesylate and
atomoxetine, two selective norepinephrine reuptake inhibitors (NRIs), based on their
performance in established animal models of Attention-Deficit/Hyperactivity Disorder (ADHD).
The content is tailored for researchers, scientists, and drug development professionals,
presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to
facilitate a comprehensive understanding of their preclinical profiles.

Introduction

Atomoxetine and reboxetine are both potent and selective inhibitors of the norepinephrine
transporter (NET).[1] Atomoxetine is approved for the treatment of ADHD in children,
adolescents, and adults, representing a key non-stimulant therapeutic option.[1][2] Reboxetine,
primarily approved as an antidepressant in many countries, has also been investigated for its
potential in treating ADHD.[3][4][5] Both drugs share a primary mechanism of action, but subtle
differences in their pharmacological profiles may translate to distinct behavioral effects in
preclinical models, offering insights into the nuanced role of noradrenergic modulation in ADHD
pathophysiology.

Mechanism of Action: Targeting the Norepinephrine
Transporter

The primary mechanism of action for both reboxetine and atomoxetine is the selective inhibition
of the presynaptic norepinephrine transporter (NET).[2][3] By blocking NET, these drugs
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prevent the reuptake of norepinephrine (NE) from the synaptic cleft, leading to an increased
concentration and prolonged availability of NE to act on postsynaptic receptors.[6][7]

In the prefrontal cortex (PFC), a brain region critical for executive functions like attention and
impulse control, dopamine transporter (DAT) expression is minimal.[8] Here, dopamine (DA)
reuptake is primarily mediated by NET. Consequently, by inhibiting NET in the PFC, both
atomoxetine and reboxetine also effectively increase extracellular levels of dopamine in this
specific region, without significantly altering dopamine levels in reward-related areas like the
nucleus accumbens and striatum.[2][8][9] This region-specific dual catecholamine
enhancement is thought to be central to their therapeutic effects in ADHD.
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Figure 1. Mechanism of NET Inhibition in the Prefrontal Cortex.
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Comparative Transporter Affinity

While both drugs are selective for NET, their binding affinities differ. Atomoxetine generally
displays a higher affinity for NET compared to reboxetine. Both compounds exhibit significantly
lower affinity for the serotonin transporter (SERT) and negligible affinity for the dopamine
transporter (DAT).[4][10]
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Preclinical Efficacy in ADHD Animal Models

The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of ADHD,
exhibiting key behavioral phenotypes including hyperactivity, impulsivity, and attentional
deficits.[9]

Effects on Locomotor Hyperactivity

In open-field tests, both reboxetine and atomoxetine have been shown to ameliorate the
hyperactivity characteristic of adolescent SHR, reducing their locomotor activity to levels
comparable with Wistar Kyoto (WKY) control rats, without affecting the normal activity levels of
the WKY rats.[9]

Effect on SHR

Drug Dose (mg/kg) Animal Model Locomotor Reference
Activity
Significant

Atomoxetine land3 Adolescent SHR reduction in [9]

horizontal activity

Significant
Reboxetine 10 Adolescent SHR reduction in 9]
horizontal activity

Significant
Methylphenidate 0.3and 1 Adolescent SHR reduction in 9]
horizontal activity

Effects on Attention and Impulsivity

The Five-Choice Serial Reaction Time Task (5-CSRTT) is a key behavioral paradigm for
assessing visual attention and impulsivity in rodents.

A study directly comparing the two drugs in a modified 5-CSRTT with a variable inter-trial
interval (ITI) to increase attentional demand found that atomoxetine produced a dose-
dependent improvement in accuracy (a measure of attention) and a reduction in premature
responses (a measure of impulsivity).[11] Reboxetine did not significantly improve accuracy
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across the entire study population but did enhance performance in a subset of animals that
were initially poor performers.[11] Other studies confirm that atomoxetine robustly decreases
impulsivity while modestly improving attention.[12][13]

Effect on
] Effect on o
Dose Animal . Impulsivity
Drug . Attention Reference
(mgl/kg, i.p.) Model (Premature
(Accuracy)
Responses)
, Dose- Dose-
] Rat (Lister
Atomoxetine 0.0-0.3 dependent dependent [11]
Hooded) ) ]
improvement  reduction
Modest
_ Rat (Long Marked
Atomoxetine 0.1,05,1 overall [12]
Evans) , decrease
improvement
No significant
) effect
) Rat (Lister ) -
Reboxetine 0.0-1.0 (improvement  Not specified [11]
Hooded) )
in poor
performers)

Effects on Impulsive Choice

Delay discounting tasks measure another form of impulsivity, where subjects must choose
between a small, immediate reward and a larger, delayed reward. Studies have shown that
atomoxetine can decrease this type of impulsive choice, increasing the preference for the
larger, delayed reward.[13][14]
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Effect on
Drug Dose (mg/kg) Animal Model Impulsive Reference
Choice

Significantly
Atomoxetine 0.3-3.0 Rat decreased [13]
impulsivity

Stable decrease
Atomoxetine in impulsive
) 1.0 (adolescent) Rat o [14]
(chronic) choice in

adulthood

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
Below are protocols for key experiments cited in this guide.

SHR Open-Field Locomotor Activity

o Objective: To assess hyperactivity and the effect of drug treatment on locomotor behavior.

o Apparatus: A square open-field arena (e.g., 100 cm x 100 cm x 40 cm) equipped with
infrared beams to automatically track animal movement. The arena is typically placed in a
sound-attenuated room with controlled lighting.

* Animals: Adolescent male Spontaneously Hypertensive Rats (SHR) and age-matched
Wistar-Kyoto (WKY) rats as normoactive controls.

e Procedure:
o Animals are habituated to the testing room for at least 60 minutes before the trial.

o The test drug (e.g., atomoxetine, reboxetine) or vehicle is administered via the appropriate
route (e.g., intraperitoneal, oral gavage) at a specified time before the test (e.g., 30
minutes).

o Eachrat is placed individually in the center of the open-field arena.
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o Locomotor activity is recorded for a set duration, typically 60 to 120 minutes.

o The arena is cleaned thoroughly between trials to eliminate olfactory cues.

» Data Analysis: Key parameters measured include total distance traveled, horizontal activity
(beam breaks), and time spent in the center versus the periphery of the arena. Data are
typically analyzed using ANOVA to compare drug-treated groups with vehicle controls.[9]

Five-Choice Serial Reaction Time Task (5-CSRTT)

» Objective: To measure sustained visual attention and response control (impulsivity).

o Apparatus: A modular operant chamber with five apertures arranged in an arc on one wall.
Each aperture can be illuminated. A food magazine for reward delivery is located on the
opposite wall. The chamber is controlled by a computer running specialized software.

e Animals: Adult male rats (e.g., Lister Hooded, Long Evans).
e Procedure:

o Training: Rats undergo extensive training to learn the task. They must learn to poke their
nose into the illuminated aperture to receive a food reward. The stimulus duration is
gradually shortened, and an inter-trial interval (ITI) is introduced.

o Testing: A standard session consists of approximately 100 trials. Each trial begins with a
fixed or variable ITI (e.g., 5 seconds). A brief light stimulus (e.g., 500 ms) is presented in
one of the five apertures.

o A correct response (nose-poking the lit aperture) is rewarded. An incorrect response
(poking an unlit aperture) or an omission (no response) results in a time-out period.

o A premature response (poking an aperture during the ITI before the stimulus) also results
in a time-out and is recorded as a measure of impulsivity.

o Drug or vehicle is administered before the test session.

o Data Analysis: Key metrics include:
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o % Accuracy: (Correct responses / (Correct + Incorrect responses)) x 100. A measure of
attention.

o Premature Responses: The number of responses during the ITI. A measure of impulsivity.

o Omission Errors: The number of trials with no response. A measure of
motivation/inattention.[11][12]
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Figure 2. Experimental Workflow for the 5-CSRTT.
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Summary and Conclusion

Both reboxetine and atomoxetine demonstrate efficacy in preclinical ADHD models, primarily
through the shared mechanism of selective NET inhibition. This action increases synaptic
concentrations of norepinephrine and dopamine in the prefrontal cortex, a key neurobiological
substrate for their therapeutic effects.

o Similarities: Both drugs effectively reduce hyperactivity in the SHR model, a core symptom of
ADHD.[9] Their primary mechanism is centered on blocking the norepinephrine transporter.

[1]

» Differences: Preclinical data suggests atomoxetine may have a more robust and consistent
effect on reducing impulsivity and improving attention across different behavioral paradigms
compared to reboxetine.[11][13] This could be related to its higher affinity for the
norepinephrine transporter.[10]

The comparative data underscores that while both molecules are selective NRIs, subtle
variations in their pharmacological profiles can lead to different behavioral outcomes. These
findings highlight the importance of comprehensive preclinical evaluation using a range of
behavioral models to predict clinical efficacy for the multifaceted symptoms of ADHD.
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Figure 3. Path from Drug Action to Behavioral Improvement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7821350#reboxetine-mesylate-vs-atomoxetine-in-
adhd-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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